Superior Radical Scavenging Activity of 3,5-DTBC Compared to Catechol and 4-TBC
The antioxidant activity of 3,5-di-tert-butylcatechol (3,5-DTBC) is markedly higher than that of unhindered catechol and its mono-tert-butyl analog, 4-tert-butylcatechol (4-TBC). This difference is quantified by the inhibition rate constant (kinh), a measure of radical scavenging efficiency [1].
| Evidence Dimension | Antioxidant Activity (Inhibition Rate Constant, kinh) |
|---|---|
| Target Compound Data | 149 × 10⁴ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Catechol: 55.0 × 10⁴ M⁻¹ s⁻¹; 4-tert-butylcatechol (4-TBC): 88.4 × 10⁴ M⁻¹ s⁻¹ |
| Quantified Difference | 3,5-DTBC exhibits a 2.7-fold increase in kinh compared to catechol and a 1.7-fold increase compared to 4-TBC. |
| Conditions | Inhibited oxygen-uptake method during AIBN-initiated peroxidation of styrene. |
Why This Matters
This quantitative difference demonstrates that 3,5-DTBC is a far more effective radical scavenger, providing superior stabilization in oxidative environments where its mono-substituted or unhindered analogs would underperform.
- [1] OUCI. (n.d.). The antioxidant activities, kinh, of catechol, 1, 4-tert-butylcatechol, 2, and 3,5-di-tert-butylcatechol (DTBC), 3, determined by the inhibited oxygen-uptake method during peroxidation of styrene initiated by AIBN are 55.0 x 104, 88.4 x 104, and 149 x 104 M-1s-1, respectively. Ukrainian Open Citation Index. Retrieved from https://ouci.dntb.gov.ua/. View Source
